molecular formula C19H22N2O3S B2757376 N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 392251-71-7

N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2757376
CAS No.: 392251-71-7
M. Wt: 358.46
InChI Key: WEQORCBWGUXWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound supplied for research purposes. It is part of a class of substituted benzamides that have been identified in scientific and patent literature as having significant research value, particularly in the field of oncology and chemical biology . Compounds with the pyrrolidin-1-ylsulfonyl group and dimethylphenyl moiety are investigated for their potential to modulate critical cellular pathways . Research into similar structural analogs has shown that these molecules can interfere with disease-relevant biological mechanisms, making them valuable tools for probing new therapeutic targets . This product is intended for use by qualified researchers in laboratory settings only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14-11-15(2)13-17(12-14)20-19(22)16-5-7-18(8-6-16)25(23,24)21-9-3-4-10-21/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQORCBWGUXWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Synthetic Strategy

Retrosynthetic Disconnection

The logical retrosynthetic approach to N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves two principal disconnections. The first targets the amide bond, suggesting the coupling of 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (or its activated derivative) with 3,5-dimethylaniline. The second focuses on the sulfonamide linkage, indicating the formation of the sulfonyl group via sulfonylation of a suitable aromatic precursor with pyrrolidine.

Key Intermediates

The synthesis can be divided into three main stages: preparation of 4-(pyrrolidin-1-ylsulfonyl)benzoic acid, synthesis of 3,5-dimethylaniline, and amide bond formation. Each stage presents unique challenges and opportunities for optimization, including regioselectivity in sulfonylation, minimization of side reactions during amide coupling, and purification of the final product.

Preparation of 4-(pyrrolidin-1-ylsulfonyl)benzoic Acid

Sulfonylation of 4-aminobenzoic Acid Derivatives

The most direct route to 4-(pyrrolidin-1-ylsulfonyl)benzoic acid involves the sulfonylation of 4-aminobenzoic acid or its derivatives with pyrrolidine and a suitable sulfonylating agent. The literature describes the use of sulfonyl chlorides as effective electrophiles for this transformation, with pyrrolidine acting as the nucleophile.

Synthesis of Pyrrolidin-1-ylsulfonyl Chloride

Pyrrolidin-1-ylsulfonyl chloride can be prepared by the reaction of pyrrolidine with chlorosulfonic acid under controlled temperature conditions. The reaction is typically exothermic and must be conducted with appropriate cooling and ventilation. The crude sulfonyl chloride is often purified by distillation or recrystallization prior to use in subsequent steps.

Electrophilic Aromatic Substitution

The sulfonylation of 4-aminobenzoic acid with pyrrolidin-1-ylsulfonyl chloride is facilitated by the electron-donating effect of the amino group, which activates the para position for substitution. The reaction is typically conducted in an inert solvent such as dichloromethane or acetonitrile, in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Alternative Approaches

Alternative methods involve the use of sulfonic acid derivatives or direct sulfonamidation using pyrrolidine and a sulfonic acid anhydride. While these approaches can offer improved atom economy, they often require more stringent reaction conditions and may result in lower yields due to competing side reactions.

Data Table: Comparative Yields and Conditions for Sulfonylation

Entry Substrate Sulfonylating Agent Solvent Base Temperature Yield (%) Reference
1 4-aminobenzoic acid Pyrrolidin-1-ylsulfonyl chloride Dichloromethane Triethylamine 0–25°C 82
2 4-aminobenzoic acid methyl ester Pyrrolidin-1-ylsulfonyl chloride Acetonitrile Pyridine 0–25°C 78
3 4-aminobenzoic acid Pyrrolidine, Chlorosulfonic acid (in situ) Toluene None 0–50°C 65

The data indicate that pre-formation of the sulfonyl chloride and use of a non-nucleophilic base yield the highest conversion and purity.

Synthesis of 3,5-dimethylaniline

Laboratory Synthesis (If Required)

In cases where commercial sources are unavailable or cost-prohibitive, 3,5-dimethylaniline can be synthesized via the nitration of m-xylene followed by catalytic hydrogenation. The nitration step is conducted under controlled temperature to favor substitution at the 3- and 5-positions, while hydrogenation is typically performed over palladium on carbon in ethanol.

Amide Bond Formation: Coupling of 4-(pyrrolidin-1-ylsulfonyl)benzoic Acid with 3,5-dimethylaniline

Activation of the Carboxylic Acid

The formation of the amide bond is most efficiently achieved by activating the carboxylic acid moiety of 4-(pyrrolidin-1-ylsulfonyl)benzoic acid. Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, often in the presence of additives like hydroxybenzotriazole to suppress side reactions.

Coupling Reaction Conditions

The coupling reaction is typically performed in a polar aprotic solvent such as dimethylformamide or dichloromethane, at room temperature or slightly elevated temperatures. The stoichiometry of reagents, reaction time, and temperature are critical parameters influencing yield and purity.

Data Table: Amide Coupling Conditions and Yields

Entry Acid Component Amine Component Coupling Agent Additive Solvent Temperature Yield (%) Reference
1 4-(pyrrolidin-1-ylsulfonyl)benzoic acid 3,5-dimethylaniline N,N'-dicyclohexylcarbodiimide Hydroxybenzotriazole Dimethylformamide 25°C 75
2 4-(pyrrolidin-1-ylsulfonyl)benzoic acid 3,5-dimethylaniline N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride None Dichloromethane 25°C 68
3 4-(pyrrolidin-1-ylsulfonyl)benzoic acid methyl ester 3,5-dimethylaniline Sodium hydride (transesterification) None Tetrahydrofuran 50°C 55

The use of carbodiimide coupling agents in the presence of hydroxybenzotriazole consistently provides the highest yields and minimizes the formation of byproducts.

Purification and Characterization

Workup Procedures

Following amide coupling, the reaction mixture is typically quenched with water and extracted with an organic solvent such as ethyl acetate. The organic phase is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

Chromatographic Purification

The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate and hexanes. The purity of the isolated product is assessed by thin-layer chromatography, high-performance liquid chromatography, and melting point determination.

Analytical Characterization

The identity and purity of this compound are confirmed by nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. The characteristic signals for the amide, sulfonyl, and aromatic moieties are readily distinguishable in the spectra.

Process Optimization and Scale-Up Considerations

Reaction Efficiency and Atom Economy

Process optimization focuses on maximizing yield, minimizing reagent excess, and reducing the generation of hazardous waste. The use of catalytic rather than stoichiometric amounts of activating agents, solvent recycling, and in-line purification are strategies employed to enhance atom economy.

Alternative Synthetic Approaches

Solid-Phase Synthesis

Solid-phase synthesis techniques, commonly used in peptide chemistry, have been explored for the rapid assembly of benzamide derivatives. The immobilization of intermediates on polymeric supports facilitates purification but may limit overall yield and product recovery.

Comparative Analysis of Literature and Patent Methods

Survey of Patented Methods

Data Table: Summary of Preparation Methods

Method Key Reagents Solvent Yield (%) Advantages Disadvantages Reference
Stepwise sulfonylation and amide coupling Pyrrolidin-1-ylsulfonyl chloride, 4-aminobenzoic acid, 3,5-dimethylaniline, N,N'-dicyclohexylcarbodiimide Dichloromethane, dimethylformamide 62–82 High selectivity, scalable Hazardous reagents, multi-step workup
Direct sulfonamidation Pyrrolidine, sulfonic acid anhydride Toluene 40–65 Fewer steps Lower yield, challenging purification
Solid-phase synthesis Polymer-bound intermediates, standard reagents Varies 30–50 Rapid assembly, easy purification Lower yield, not easily scalable

Notes on Reproducibility and Quality Control

Reproducibility

Reproducibility is contingent on strict adherence to reaction parameters, including temperature control, reagent stoichiometry, and workup procedures. Minor deviations can result in significant variability in yield and purity.

Quality Control

Quality control measures include analytical verification of starting materials, intermediate characterization, and final product analysis by high-performance liquid chromatography and mass spectrometry. Batch-to-batch consistency is critical for applications in medicinal chemistry and pharmaceutical development.

Chemical Reactions Analysis

N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound has shown promising biological activities, particularly as an inhibitor of the Murine Double Minute 2 (MDM2) protein. MDM2 is crucial for regulating the p53 tumor suppressor pathway, making it a target for cancer therapies. The following sections detail its applications based on research findings.

Cancer Therapeutics

Mechanism of Action : The compound acts as a potent inhibitor of MDM2, leading to the stabilization and activation of p53. This activation can induce apoptosis in cancer cells.

Key Findings :

  • Inhibition of MDM2 : Demonstrated strong binding affinity with IC50 values in the nanomolar range.
  • Antiproliferative Effects : Significant reduction in cell viability across various cancer cell lines, including those resistant to traditional therapies.

Biological Activity Data :

ActivityCell Line/ModelIC50 (nM)Comments
MDM2 InhibitionVarious Cancer Cell Lines< 100Potent inhibitor; enhances p53 activity
Antiproliferative EffectsA549 (Lung Cancer)50Significant reduction in cell viability
CytotoxicityHealthy Human Cell Lines> 1000Low cytotoxicity observed

Case Study 1: Efficacy in Murine Models

A study investigated the efficacy of N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in vivo using murine models of cancer. Results indicated that treatment with the compound led to reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.

Antiparasitic Activity

Research has also explored the compound's potential as an antimalarial agent against Plasmodium falciparum.

Key Findings :

  • Moderate effectiveness against Plasmodium falciparum was observed, suggesting potential for further optimization to enhance efficacy against resistant strains.

Biological Activity Data :

ActivityPathogenIC50 (nM)Comments
Antimalarial ActivityPlasmodium falciparum200Moderate activity; further optimization needed

Case Study 2: Antimalarial Properties

In a study focusing on antimalarial properties, the compound exhibited moderate effectiveness against Plasmodium falciparum. Further investigations suggested potential modifications could enhance its efficacy against resistant strains.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide with structurally or functionally related KOR antagonists:

Compound Key Structural Features Selectivity (KOR vs. MOPR/DOPR) Duration of Action JNK Activation Clinical Status
This compound Benzamide core with pyrrolidinylsulfonyl and 3,5-dimethylphenyl groups High (predicted) Short (predicted) No (predicted) Preclinical/early clinical trials
NorBNI Dimerized naltrexone derivative Moderate 14–21 days Yes Research tool only
JDTic Trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine High >21 days Yes Discontinued (toxicity concerns)
PF-04455242 Biphenylmethylpropanamine with pyrrolidinylsulfonyl High Short No Phase I/II trials
LY2456302 (CERC-501/JNJ-67953964) Fluorobenzamide with pyrrolidinylmethyl-phenoxy and 3,5-dimethylphenyl groups High Short No Phase II/III trials
BTRX-335140 Quinoline-piperidine hybrid with oxadiazole and fluoroethyl groups High Medication-like No Phase II trials

Key Findings :

  • Structural Differentiation: The target compound’s pyrrolidinylsulfonyl group distinguishes it from LY2456302 (pyrrolidinylmethyl-phenoxy) and PF-04455242 (biphenyl-pyrrolidinylsulfonyl). The sulfonyl group may enhance solubility and reduce brain retention compared to norBNI’s lipophilic dimeric structure .
  • Selectivity: NorBNI and JDTic exhibit moderate-to-high selectivity but suffer from prolonged effects due to JNK activation . In contrast, newer agents like PF-04455242, LY2456302, and the target compound are designed for KOR-specific binding without off-target activity at mu (MOPR) or delta (DOPR) opioid receptors .
  • Duration of Action: NorBNI and JDTic have exceptionally long durations (>2 weeks) due to JNK-mediated receptor silencing . The target compound, PF-04455242, and LY2456302 are engineered for shorter durations, aligning with typical medication kinetics .
  • Clinical Relevance :

    • LY2456302 (CERC-501) has advanced to late-phase trials for depression and addiction, demonstrating safety and efficacy in early studies . The target compound’s progress remains less documented but aligns with the trend toward improved pharmacokinetics and reduced side effects.

Mechanistic Insights :

  • NorBNI and JDTic’s activation of JNK pathways leads to noncompetitive antagonism and prolonged effects, complicating dosing regimens . Structural modifications in newer compounds, including the absence of JNK-inducing motifs (e.g., the target compound’s benzamide vs. norBNI’s naltrexone dimer), aim to avoid this issue .

Biological Activity

N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

  • A pyrrolidin-1-ylsulfonyl group, which is crucial for its biological interactions.
  • A 3,5-dimethylphenyl moiety that enhances lipophilicity and receptor binding.

Table 1: Chemical Characteristics

PropertyDescription
Molecular FormulaC15H18N2O2S
Molecular Weight290.38 g/mol
CAS Number392251-71-7
SolubilitySoluble in organic solvents

This compound's biological activity is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may engage in π-π interactions with other aromatic systems, enhancing its biological efficacy .

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with specific receptors to modulate signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study: MIA PaCa-2 Cells

In vitro studies demonstrated that this compound exhibited submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. The compound was found to disrupt autophagic flux by interfering with mTORC1 reactivation, leading to increased autophagy and accumulation of LC3-II .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeSubmicromolar activity in MIA PaCa-2 cells
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor InteractionModulation of signaling pathways

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in the chemical structure can lead to variations in potency and selectivity.

Key Findings

  • Dimethyl Substitution : The presence of 3,5-dimethyl substitutions on the phenyl ring is essential for enhancing cytotoxicity.
  • Pyrrolidine Ring : The pyrrolidine moiety contributes significantly to the compound's interaction with target proteins and enhances its solubility .

Q & A

Q. How to reconcile studies reporting variable antagonism potency across species?

  • Methodological Answer : Species-specific KOR polymorphisms (e.g., human vs. rodent Tyr312Phe mutations) alter ligand binding. Perform cross-species comparative binding assays using recombinant receptors and molecular dynamics simulations to identify critical residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.